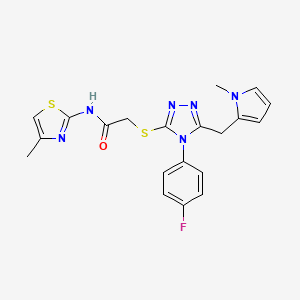

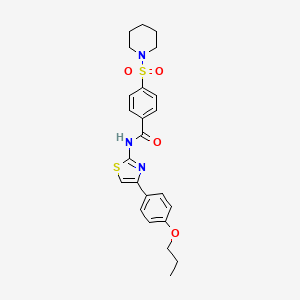

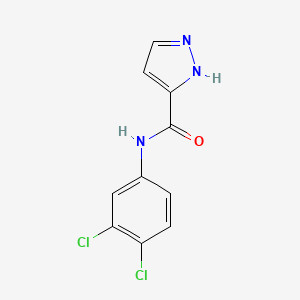

![molecular formula C21H27N5O2 B2480752 8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176070-07-6](/img/structure/B2480752.png)

8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives can be achieved through multiple methods, including cycloaddition reactions and the transformation of precursors like 3-hydroxy-4-pyrones into ylides capable of engaging in further cycloaddition to electron-deficient alkenes, thus forming highly functionalized azabicyclo[3.2.1]octane cores (Rumbo, Mouriño, Castedo, & Mascareñas, 1996). Additionally, the use of pyroglutamic acid for the efficient synthesis of azatropane and its analogs further demonstrates the versatility in the synthetic approaches for azabicyclo[3.2.1]octane derivatives (Singh, Jain, Sinha, Mehta, Naqvi, Agarwal, & Anand, 2007).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives, including the conformation and stereochemistry, is crucial for understanding their chemical behavior and potential biological activities. X-ray diffraction studies have provided insights into the conformations adopted by these compounds, showing that the cyclopentane and piperidine rings can adopt envelope and chair conformations, respectively, which are critical for their interaction with biological targets (Manjunath et al., 2011).

Chemical Reactions and Properties

Azabicyclo[3.2.1]octane derivatives can undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. The [3+2] cycloaddition of oxidopyridinium ions to maleimides is an example of their versatility in forming complex structures under mild conditions, demonstrating their significant synthetic utility (Yuan*, Sun, Wang, Sun, & Wang, 2023).

Physical Properties Analysis

The physical properties of azabicyclo[3.2.1]octane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substitution patterns. These properties are essential for determining their applicability in different scientific domains, although specific studies focusing on these aspects for the compound are limited in the available literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the azabicyclo[3.2.1]octane scaffold's utility in synthetic chemistry. For instance, the ability of azabicyclo[3.2.1]octane derivatives to participate in cycloaddition reactions underscores their reactivity and potential as intermediates in the synthesis of more complex molecules (Yuan* et al., 2023).

Applications De Recherche Scientifique

Gold(III) Tetrachloride Salt of L-cocaine

The study by Wood, Brettell, and Lalancette (2007) discusses the gold(III) tetrachloride salt of L-cocaine. This compound, which has structural similarities to the queried compound, shows interesting intra- and intermolecular bonding characteristics, potentially useful in materials science and molecular engineering (Wood, Brettell, & Lalancette, 2007).

Aminocarbonylation of Iodoalkenes and Iodoarenes

Gergely and Kollár (2017) explored the aminocarbonylation of iodoalkenes and iodoarenes using 1,1-disubstituted (cyclic) hydrazines like 3-amino-3-azabicyclo[3.3.0]octane. This demonstrates the potential for creating diverse chemical structures with the queried compound, which could be used in pharmaceutical synthesis (Gergely & Kollár, 2017).

Asymmetric Synthesis of Isoquinuclidines

Seki et al. (2012) conducted a study on the asymmetric synthesis of isoquinuclidines using a chiral Lewis acid catalyst. This research shows the potential of similar bicyclic compounds in the synthesis of complex molecular structures, which may have implications in pharmaceuticals and asymmetric catalysis (Seki et al., 2012).

Scalable Process for 3,8-Diazabicyclo[3.2.1]octane Analogues

Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, indicating the potential for large-scale production and application of similar bicyclic compounds in various industrial and research fields (Huang & Teng, 2011).

Synthesis of Trans N-Substituted Pyrrolidine Derivatives

Prasad et al. (2021) synthesized a variety of N-substituted pyrrolidine derivatives, highlighting the versatility of similar structures in creating biologically active molecules, which can be explored in drug discovery and development (Prasad et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study of “8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” could involve further exploration of its synthesis, structure, and potential applications. Given the interest in similar compounds for their potential biological activities , it would be interesting to explore the potential applications of this compound in fields like medicinal chemistry.

Propriétés

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-28-20-8-10-24(14-20)16-4-2-15(3-5-16)21(27)26-17-6-7-18(26)13-19(12-17)25-11-9-22-23-25/h2-5,9,11,17-20H,6-8,10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBJQIQCMMGUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

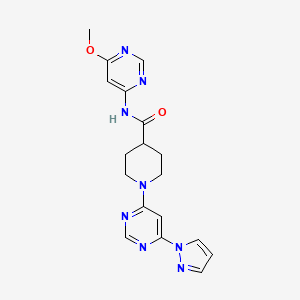

![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)

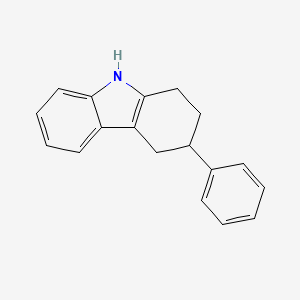

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

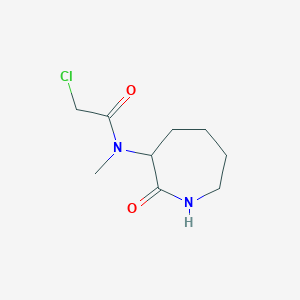

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)